
1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also provides increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid”, the molecular formula is C12H14FNO2, and the molecular weight is 223.24 .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid: is a valuable intermediate in medicinal chemistry for the design and synthesis of new drug candidates. Its structure allows for the introduction of various substituents that can enhance the biological activity and selectivity of potential therapeutics . The pyrrolidine ring, in particular, is a common feature in many biologically active compounds due to its non-planarity and the ability to adopt various conformations that are critical for binding to biological targets .
Pharmacophore Development
The compound serves as a pharmacophore model in the development of new drugs. Its benzylic position is particularly reactive, allowing for modifications that can lead to a wide range of derivatives with diverse pharmacological properties . This adaptability makes it an excellent scaffold for generating libraries of compounds for high-throughput screening in drug discovery.
Bioactive Compound Synthesis
Researchers utilize 1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid to synthesize bioactive compounds. The pyrrolidine ring is a versatile scaffold that can be functionalized to produce novel compounds with specific biological activities . This includes the synthesis of molecules that can interact with various enzymes, receptors, and ion channels.
Stereoselective Synthesis
The stereogenic centers within the pyrrolidine ring allow for stereoselective synthesis, which is crucial for creating enantiomerically pure compounds. These compounds can have different biological profiles due to their distinct binding modes to enantioselective proteins, which is essential for the development of drugs with fewer side effects and improved efficacy .
Organic Synthesis Research
In organic synthesis, 1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid is used to study various chemical reactions, including nucleophilic substitution and free radical reactions at the benzylic position . Understanding these reactions is fundamental for developing new synthetic methodologies that can be applied in the synthesis of complex organic molecules.
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-11-5-10(14)2-1-8(11)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKVIDXBBRAQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



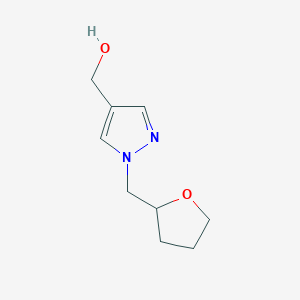
![{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468473.png)
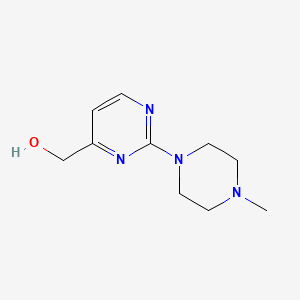
![7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1468476.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1468477.png)
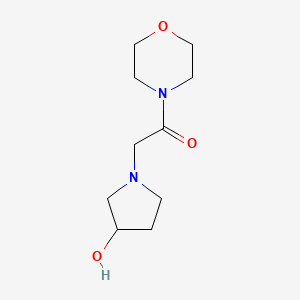
![methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468481.png)
![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468482.png)
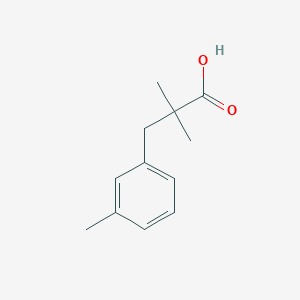
![1-[(Cyclohexylamino)methyl]cyclopentan-1-ol](/img/structure/B1468487.png)
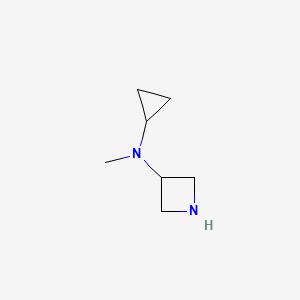

![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)
![({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1468494.png)